molecular formula C20H25N3O2 B1676460 Methylergonovine maleate CAS No. 57432-61-8

Methylergonovine maleate

Cat. No.: B1676460
CAS No.: 57432-61-8
M. Wt: 339.4 g/mol
InChI Key: UNBRKDKAWYKMIV-QWQRMKEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Methylergonovine maleate, also known as Methylergometrine maleate, primarily targets the smooth muscle of the uterus . It acts through binding and the resultant antagonism of the dopamine D1 receptor .

Mode of Action

This compound acts directly on the uterine smooth muscle, increasing the tone, rate, and amplitude of rhythmic contractions . This interaction induces a rapid and sustained tetanic uterotonic effect .

Biochemical Pathways

The compound’s action affects several biochemical pathways, including the Calcium signaling pathway , cGMP-PKG signaling pathway , Neuroactive ligand-receptor interaction , and Vascular smooth muscle contraction .

Pharmacokinetics

This compound exhibits rapid absorption with a bioavailability of about 60% after oral administration . During delivery, with intramuscular injection, bioavailability increases to 78% . The compound is rapidly distributed from plasma to peripheral tissues within 2-3 minutes or less . The plasma level decline is biphasic with a mean elimination half-life of 3.39 hours (range: 1.5 to 12.7 hours) . Ergot alkaloids, like this compound, are mostly eliminated by hepatic metabolism and excretion .

Result of Action

The action of this compound results in a rapid and sustained tetanic uterotonic effect . This effect shortens the third stage of labor and reduces blood loss .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, anesthetics like halothan and methoxyfluran may reduce the oxytocic potency of this compound . Additionally, it’s worth noting that the compound is contraindicated in patients with hypertension and pre-eclampsia .

Biochemical Analysis

Biochemical Properties

Methylergonovine maleate acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions . It is an ergot alkaloid that interacts with serotonergic, dopaminergic, and α-adrenergic systems . The compound’s interaction with these systems is likely due to its partial agonist or antagonist activity at adrenergic, dopaminergic, and tryptaminergic receptors .

Cellular Effects

In terms of cellular effects, this compound’s primary action is on the smooth muscle cells of the uterus . By increasing the tone, rate, and amplitude of uterine contractions, it helps control bleeding after childbirth .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding and antagonism of the dopamine D1 receptor . This interaction leads to increased uterine contractions .

Temporal Effects in Laboratory Settings

Pharmacokinetic studies have shown that this compound is rapidly distributed from plasma to peripheral tissues within 2-3 minutes or less . The bioavailability after oral administration was reported to be about 60% with no accumulation after repeated doses . The plasma level decline was biphasic with a mean elimination half-life of 3.39 hours .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. It is known that the compound is used in veterinary medicine to control postpartum uterine hemorrhage . The dosage regimens for cows and mares are up to 5 mg per animal .

Metabolic Pathways

This compound is mostly eliminated by hepatic metabolism and excretion . The decrease in bioavailability following oral administration is probably a result of first-pass metabolism in the liver .

Transport and Distribution

After administration, this compound is rapidly distributed from plasma to peripheral tissues . The volume of distribution of this compound was calculated to be 56.1 ± 17.0 liters .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with receptors on the cell surface or within the cytoplasm of smooth muscle cells in the uterus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylergometrine is synthesized from ergometrine, an ergot alkaloid. The synthesis involves the addition of a methyl group to the nitrogen atom of the ergometrine molecule. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods: Industrial production of methylergometrine involves the semi-synthetic derivation from natural ergot alkaloids. The process includes the extraction of ergometrine from the ergot fungus, followed by methylation to produce methylergometrine. The production process is designed to ensure high purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Methylergometrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced forms of methylergometrine, and various substituted derivatives .

Scientific Research Applications

Methylergometrine has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of ergot alkaloids and their derivatives.

    Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter release.

    Medicine: Extensively used in obstetrics to manage postpartum hemorrhage and in neurology for migraine treatment.

    Industry: Utilized in the pharmaceutical industry for the production of oxytocic agents.

Comparison with Similar Compounds

Uniqueness: Methylergometrine’s unique feature is its potent uterotonic activity, making it highly effective in managing postpartum hemorrhage. Its ability to induce sustained uterine contractions distinguishes it from other ergot alkaloids .

Properties

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRKDKAWYKMIV-QWQRMKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904978
Record name Methylergonovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methylergometrine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Ergonovine maleate and methylergonovine maleate are pharmacologically similar. Both drugs directly stimulate contractions of uterine and vascular smooth muscle. Following administration of usual therapeutic doses of ergonovine or methylergonovine, intense contractions of the uterus are produced and are usually followed by periods of relaxation. Larger doses of the drugs, however, produce sustained, forceful contractions followed by only short or no periods of relaxation. The drugs increase the amplitude and frequency of uterine contractions and uterine tone which in turn impede uterine blood flow. Ergonovine and methylergonovine also increase contractions of the cervix., Ergonovine and methylergonovine produce vasoconstriction, mainly of capacitance vessels; increased central venous pressure, elevated blood pressure, and, rarely, peripheral ischemia and gangrene may result. Methylergonovine reportedly may interfere with prolactin secretion, but this effect has not been definitely established., Ergot alkaloids are antagonists of actions of 5-hydroxytryptamine and of certain metabolic actions of catecholamines. /Ergot alkaloids/
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Prisms from methanol, acetone, Shiny crystals from benzene

CAS No.

113-42-8
Record name Methylergometrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylergometrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylergonovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylergometrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLERGONOVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C with some decomposition, 172 °C
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylergonovine maleate
Reactant of Route 2
Methylergonovine maleate
Reactant of Route 3
Methylergonovine maleate
Reactant of Route 4
Methylergonovine maleate
Reactant of Route 5
Methylergonovine maleate
Reactant of Route 6
Reactant of Route 6
Methylergonovine maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.